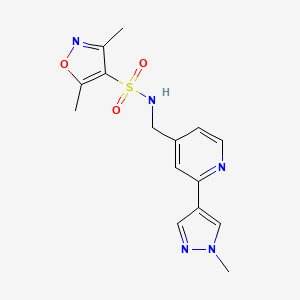

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-7-12-4-5-16-14(6-12)13-8-17-20(3)9-13/h4-6,8-9,18H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBMPBLSPPUWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole ring One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity in MIA PaCa-2 cells, suggesting that derivatives of the pyrazole scaffold can serve as effective anticancer agents by modulating autophagy and inhibiting mTORC1 signaling pathways .

-

Anti-inflammatory Effects

- The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising strategy for managing inflammation. Compounds featuring similar pyrazole structures have been identified as potent NAAA inhibitors, which enhance the anti-inflammatory effects of endogenous palmitoylethanolamide by preventing its degradation .

-

Antimicrobial Activity

- Some derivatives of sulfonamide compounds have demonstrated antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, making these compounds candidates for further exploration in antibiotic development.

Table 1: Summary of Research Findings on Similar Compounds

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Core Scaffolds and Substituents

- Target Compound : Combines isoxazole-4-sulfonamide with a 2-(1-methylpyrazol-4-yl)pyridin-4-ylmethyl group.

- Compound 25 (): Features a pyridine-sulfonamide core with a 3,4,5-trimethylpyrazole and 4-chlorophenylcarbamoyl group.

- Compound 15b (): Contains an isoxazole-4-sulfonamide linked to a piperidin-cyclobutendione moiety. The cyclobutendione ring introduces rigidity, contrasting with the pyridine-pyrazole flexibility in the target compound .

Physicochemical and Spectral Properties

Table 1: Key Physicochemical Data

Key Observations :

- Melting Points : Compound 25’s higher melting point (178–182°C) vs. 27 (138–142°C) suggests stronger intermolecular forces from the trimethylpyrazole and carbamoyl groups .

- IR Spectroscopy : All sulfonamides exhibit SO₂ asymmetric/symmetric stretching near 1360–1170 cm⁻¹. Compound 11’s lower-frequency SO₂ peaks (1308, 1179 cm⁻¹) may reflect electronic effects from the carbamimidoyl group .

- NMR Trends : Pyridine H-2 protons in Compounds 25/27 resonate at ~9.2 ppm, similar to the target compound’s expected shifts. Compound 15b’s aliphatic CH₂ (δ 2.36) highlights substituent-driven shifts .

Functional Group Impact on Bioactivity (Inferred)

Activité Biologique

3,5-Dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to its biological activity. The molecular formula is , indicating the presence of nitrogen-rich heterocycles that often exhibit enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and isoxazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3,5-Dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide | A549 | 49.85 | Induction of apoptosis |

| Pyrazole derivative X | H460 | 26 | Inhibition of anti-apoptotic proteins |

Anti-inflammatory Properties

The compound's sulfonamide group is known for its anti-inflammatory effects. Research indicates that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The target compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria due to the presence of the sulfonamide functional group .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

Case Study 1: Anticancer Activity

A study investigating the effects of 3,5-dimethylisoxazole derivatives on human cancer cell lines demonstrated that these compounds could effectively inhibit tumor growth through apoptosis induction. The study reported an IC50 value of 49.85 µM for one derivative against A549 lung cancer cells, indicating significant cytotoxicity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, compounds similar to the target molecule were tested for their ability to inhibit IL-6 production in SW1353 cells. The results showed that these compounds could significantly reduce IL-6 levels, suggesting a potent anti-inflammatory effect mediated through the inhibition of specific signaling pathways .

Q & A

Q. What are the key steps in synthesizing 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrazole and isoxazole heterocyclic cores via cyclization reactions, often using hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Step 2 : Sulfonamide coupling between the isoxazole sulfonyl chloride and the pyridylmethylamine derivative under controlled basic conditions (e.g., using triethylamine in anhydrous THF).

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Optimization requires monitoring reaction progress with thin-layer chromatography (TLC) and adjusting parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to maximize yield .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm structural integrity, particularly for verifying sulfonamide linkage and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity (>95% is typical for pharmacological studies).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₆N₄O₃S) .

Q. What are the common reactivity patterns of the sulfonamide and heterocyclic moieties in this compound?

- Sulfonamide Group : Susceptible to hydrolysis under acidic/basic conditions, forming sulfonic acid and amine derivatives.

- Isoxazole Ring : Stable under mild conditions but can undergo electrophilic substitution at the methyl-substituted positions.

- Pyrazole-Pyridine Hybrid : Participates in coordination chemistry with metal ions, relevant for catalytic or biological studies. Reactivity studies should include kinetic experiments (e.g., pH-dependent stability assays) and spectroscopic monitoring (UV-Vis, IR) to track intermediate formation .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets like enzymes or receptors.

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites to optimize pharmacokinetic properties.

- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable synthetic routes, reducing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Multi-Omics Validation : Combine transcriptomic, proteomic, and metabolomic data to correlate compound exposure with mechanistic pathways.

- Dose-Response Curves : Use Hill slope analysis to distinguish target-specific effects from off-target interactions.

- Structural Analog Testing : Compare activity profiles of derivatives to isolate functional group contributions (e.g., methyl vs. ethyl substituents) .

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors affecting yield.

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions (e.g., maximizing yield while minimizing byproducts).

- Taguchi Methods : Robustly balance cost and efficiency for industrial translation .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding.

- CRISPR-Cas9 Knockout Models : Eliminate putative targets to assess functional dependency.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 60–70°C | TLC, NMR |

| Solvent | Anhydrous DMF | HPLC |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | HRMS |

Q. Table 2. Computational Tools for Reaction Design

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | DFT calculations for orbital analysis | |

| GROMACS | MD simulations for protein-ligand dynamics | |

| AFIR | Reaction pathway exploration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.